1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic small molecule characterized by a piperazine core substituted with a 4-ethoxy-2,5-dimethylbenzenesulfonyl group and an acetyl moiety. Its molecular weight is approximately 367.47 g/mol (calculated from C₁₉H₂₇N₂O₄S), and its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives .
Properties
IUPAC Name |
1-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-10-13(3)16(11-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDZGUZZOKUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanone to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: This compound is used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, T71’s methyl groups are weakly electron-donating but lack the ethoxy’s polarizability .
- Lipophilicity : QD10’s benzoyl group increases logP compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Modifications : T6Y’s thiophene and chlorinated substituents introduce sulfur-mediated interactions and halogen bonding, absent in the target compound .
Biological Activity
1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H24N2O3S
- Molecular Weight : 336.45 g/mol
The compound features a piperazine ring substituted with a sulfonyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways.
| Compound | Activity | Target |
|---|---|---|
| Sulfanilamide | Antibacterial | Dihydropteroate synthase |
| Trimethoprim | Antibacterial | Dihydrofolate reductase |
Anti-inflammatory Properties
Studies have suggested that the compound may possess anti-inflammatory effects. It could inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases.
Case Studies
A notable study examined the effects of similar piperazine derivatives on inflammatory responses in vitro. The results demonstrated a reduction in TNF-alpha levels when treated with these compounds, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption : The compound shows favorable lipophilicity (Log P ~ 2.49), indicating good absorption potential.
- Metabolism : CYP450 enzyme interactions need to be evaluated to understand potential drug-drug interactions.
Toxicity assessments reveal that while the compound exhibits some cytotoxic effects at high concentrations, it remains within acceptable limits for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
